2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one
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Overview
Description
2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one is a synthetic compound characterized by its unique combination of functional groups and stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one typically involves several steps:
Starting with the preparation of the pyrrolidine core through the reaction of suitable amines with protected aldehydes under catalytic conditions.
Introduction of the fluoro group via electrophilic fluorination, ensuring the appropriate positioning on the molecule.
Subsequent coupling reactions to attach the triazolyl and methoxy substituents, utilizing reagents such as triazoles and methylating agents.
Final deprotection and purification steps to yield the target compound.
Industrial Production Methods For industrial-scale production, the synthesis may be optimized using automated reactors and flow chemistry techniques. This enhances yield, reproducibility, and scalability while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions This compound undergoes various reactions including:
Oxidation: The methoxy group can be oxidized to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond or the triazolyl ring under hydrogenation conditions.
Substitution: Nucleophilic substitution reactions at the fluoro-substituted position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing agents: Palladium on carbon (Pd/C) with hydrogen (H2), Lithium aluminium hydride (LiAlH4).
Nucleophiles: Alkoxide ions, Grignard reagents (RMgX).
Major Products These reactions can yield products such as fluoro-alcohols, reduced triazole derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its activity against certain microbial strains, due to the presence of the triazolyl group which is a known pharmacophore in antifungal agents.
Industry: Employed in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their function.
Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Comparing this compound with similar structures, such as:
2-fluoro-1-[(2S,4R)-4-methoxy-2-(3-phenyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one.
2-chloro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one.
These similar compounds differ mainly in the halogen substitution (fluoro vs. chloro) or the aryl group attached to the triazole ring, which can significantly affect their reactivity and biological activity. The uniqueness of our compound lies in its precise stereochemistry and the combination of fluoro and methoxy groups, making it distinct in its class.
Properties
IUPAC Name |
2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2/c1-8(2)11(14)13(19)18-6-9(20-4)5-10(18)12-16-15-7-17(12)3/h7,9-10H,5-6H2,1-4H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELVKLYIBVDRJH-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)N1CC(CC1C2=NN=CN2C)OC)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C(C(=O)N1C[C@@H](C[C@H]1C2=NN=CN2C)OC)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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